molecular formula C17H15Cl2FN2O3S B12219602 N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide

N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide

Cat. No.: B12219602
M. Wt: 417.3 g/mol
InChI Key: LHIGCTQAMRZFQS-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide: is a chemical compound with a complex structure that includes dichlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide typically involves multiple steps, starting with the preparation of the dichlorophenyl and fluorophenyl intermediates. These intermediates are then subjected to sulfonylation and amidation reactions under controlled conditions to form the final product. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, and electrophiles like alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study the effects of sulfonyl and amide groups on biological systems. It can serve as a model compound for understanding the interactions between these functional groups and biological molecules.

Medicine: In medicine, this compound may have potential therapeutic applications. Its structure suggests that it could interact with specific molecular targets, making it a candidate for drug development.

Industry: In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for creating products with specific characteristics.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl and amide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

  • N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide
  • N-(3,5-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]anilino)acetamide

Comparison: Compared to similar compounds, N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide stands out due to its unique combination of dichlorophenyl and fluorophenyl groups. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications. The presence of the prolinamide moiety further enhances its potential by providing additional sites for interaction with molecular targets.

Properties

Molecular Formula

C17H15Cl2FN2O3S

Molecular Weight

417.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C17H15Cl2FN2O3S/c18-11-3-8-14(19)15(10-11)21-17(23)16-2-1-9-22(16)26(24,25)13-6-4-12(20)5-7-13/h3-8,10,16H,1-2,9H2,(H,21,23)

InChI Key

LHIGCTQAMRZFQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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